2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Overview
Description
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a propanoic acid moiety attached to a phenoxy ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
2-(2-Formyl-6-methoxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid is the sweet taste receptors, specifically T1R3 . These receptors play a crucial role in the perception of sweetness in the human gustatory system.
Mode of Action
This compound acts as an antagonist of the sweet taste receptors. It blocks the activation of the T1R3 receptor by natural and synthetic sweeteners . This results in a decrease in the perceived intensity and persistence of sweetness.
Biochemical Pathways
It is known that the compound increases the inhibition of another sweet taste receptor, t1r2, by umami compounds . This suggests that it may have a modulatory effect on the taste perception pathways.
Biochemical Analysis
Biochemical Properties
The role of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid in biochemical reactions is not well-documented. It’s known to interact with various biomolecules. The nature of these interactions is yet to be fully understood .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage .
Industrial Production Methods
The process may include steps for purification and isolation to ensure the desired product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-6-methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Carboxy-6-methoxyphenoxy)propanoic acid.
Reduction: 2-(2-Hydroxymethyl-6-methoxyphenoxy)propanoic acid.
Substitution: Various substituted phenoxypropanoic acids depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Formylphenoxy)propanoic acid: Lacks the methoxy group, resulting in different chemical properties.
2-(2-Methoxyphenoxy)propanoic acid:
2-(2-Hydroxyphenoxy)propanoic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical behavior.
Uniqueness
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-formyl-6-methoxyphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCAUDRFSLKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397086 | |
Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590395-57-6 | |
Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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